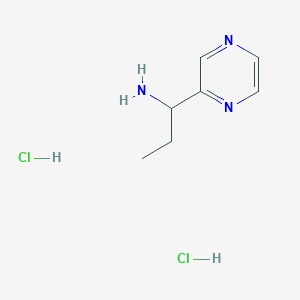

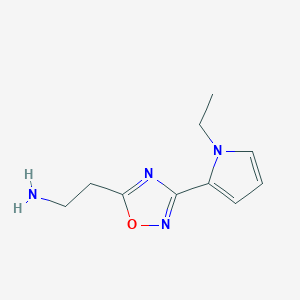

2-(2-Fluoro-phenyl)-oxazol-4-yl-methylamine hydrochloride

Overview

Description

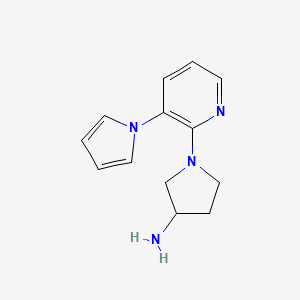

The compound “2-(2-Fluoro-phenyl)-oxazol-4-yl-methylamine hydrochloride” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . It also has a 2-fluorophenyl group attached to the oxazole ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization reactions or via reactions involving protected 1,2-diamines .Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the oxazole ring and the fluorophenyl group. Fluorine substitution has been studied and is known to alter the conformational landscape of molecules .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The oxazole ring is a heterocycle and can participate in various chemical reactions. The fluorine atom in the phenyl group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxazole ring could influence its solubility and stability .Scientific Research Applications

Synthesis and Structural Analysis

Research has explored synthetic routes and structural analyses of compounds structurally related to 2-(2-Fluoro-phenyl)-oxazol-4-yl-methylamine hydrochloride. For instance, the synthesis of amino-acid conjugates of haptens involving oxazolone structures demonstrates the versatility of these compounds in forming crystalline conjugates for further scientific exploration (Benoiton, Hudecz, & Chen, 2009). Additionally, the development of neurokinin-1 receptor antagonists showcases the therapeutic potential of structurally related molecules, highlighting their significance in medicinal chemistry (Harrison et al., 2001).

Catalytic Activity and Biological Potential

The catalytic activity of nanoparticles in synthesizing oxazolone derivatives underscores the intersection of nanotechnology and organic synthesis. Such studies reveal the efficiency of nickel ferrite nanoparticles in creating biologically active compounds, opening avenues for novel drug development (Rao et al., 2019). Research into isoxazoline derivatives as antidepressant and anti-anxiety agents further exemplifies the therapeutic applications of these chemical frameworks, suggesting their utility in addressing mental health disorders (Kumar, 2013).

Antimicrobial and Antifungal Activities

The synthesis and evaluation of substituted benzothiazole amides highlight the antimicrobial and antifungal properties of fluorophenyl-oxazolyl compounds. Such research indicates the potential of these compounds in developing new antimicrobial agents, which is crucial for combating resistant strains of bacteria and fungi (Pejchal, Pejchalová, & Růžičková, 2015).

Advanced Therapeutic Applications

Explorations into the use of fluorophenyl-oxazolyl compounds for advanced therapeutic applications, such as the development of COX-2 inhibitors for treating inflammation and pain, underscore the pharmaceutical relevance of these molecules (Hashimoto et al., 2002). The synthesis of radiofluoro-pegylated phenylbenzoxazole derivatives for PET imaging of cerebral β-amyloid plaques in Alzheimer's disease represents a significant advance in diagnostic imaging, demonstrating the broad utility of fluorophenyl-oxazolyl compounds in medical science (Cui et al., 2012).

properties

IUPAC Name |

[2-(2-fluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O.ClH/c11-9-4-2-1-3-8(9)10-13-7(5-12)6-14-10;/h1-4,6H,5,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVHFJFRRQFCQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CO2)CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluoro-phenyl)-oxazol-4-yl-methylamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1450619.png)

![Methyl 1-[3-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate](/img/structure/B1450620.png)

![2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1450623.png)